

# RAF265 osteoclast formation inhibition

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Raf265

CAS No.: 927880-90-8

Cat. No.: S730364

Get Quote

## RAF265 at a Glance

**RAF265** is an orally bioavailable, small-molecule kinase inhibitor with a unique dual mechanism of action, targeting both **mutant and wild-type BRAF/CRAF** kinases and **VEGFR2** [1] [2]. Its long serum half-life of approximately **200 hours** supports continuous target inhibition with once-daily dosing [1].

## Quantitative Data Summary

The potency of **RAF265** in preclinical and clinical settings is summarized in the following tables.

**Table 1: Preclinical Efficacy in Osteoclastogenesis Assays** This data is derived from *in vitro* studies using human peripheral blood mononuclear cells (PBMCs) [3].

| Process Inhibited          | IC <sub>50</sub> Value | Key Molecular Effects                                                                                                        |
|----------------------------|------------------------|------------------------------------------------------------------------------------------------------------------------------|
| Osteoclast Differentiation | ~160 nM                | Downregulation of <b>c-Fos</b> and <b>NFATc1</b> ; Inhibition of <b>ERK</b> phosphorylation [3].                             |
| Osteoclast Resorption      | ~20 nM                 | Reduced expression of <b>cathepsin K</b> , <b>MMP-9</b> , <b>αVβ3 integrin</b> , <b>ATP6V1A (V-ATPase)</b> , and others [3]. |

**Table 2: Clinical Trial Findings (Phase I in Metastatic Melanoma)** This data comes from a phase I dose-escalation study involving 77 patients [1].

| Parameter                                    | Result / Finding                                                                  |
|----------------------------------------------|-----------------------------------------------------------------------------------|
| Maximum Tolerated Dose (MTD)                 | 48 mg once daily                                                                  |
| Most Common Treatment-Related Adverse Events | Fatigue (52%), Diarrhea (34%), Weight Loss (31%), Vitreous Floaters (27%) [1].    |
| Objective Tumor Response (per RECIST 1.0)    | 12.1% (8 of 66 evaluable patients; 7 partial responses, 1 complete response) [1]. |
| Response by BRAF Status                      | Observed in both <b>BRAF-mutant</b> and <b>BRAF wild-type</b> patients [1].       |
| Metabolic Response (FDG-PET)                 | 20.7% (12 of 58 evaluable patients had a partial metabolic response) [1].         |

## Experimental Evidence & Protocol Outline

The inhibitory effects of **RAF265** on osteoclasts were established through a series of standard *in vitro* assays [3].

- **Cell Culture for Osteoclastogenesis:** Human PBMCs were isolated and cultured in the presence of **M-CSF** and **RANKL** to induce osteoclast differentiation. **RAF265** was added to the culture medium at varying concentrations to assess its effects [3].
- **Resorption Assay:** Differentiated osteoclasts were plated on calcium-coated substrates. The inhibition of bone resorption was quantified by measuring the reduction in resorption pit area following **RAF265** treatment [3].
- **Mechanism of Action Analysis:**
  - **Immunoblotting (Western Blot):** Used to detect inhibition of phosphorylated ERK (p-ERK) and reduced protein levels of key transcription factors like c-Fos and NFATc1 [3].
  - **Real-time RT-PCR:** Employed to measure the downregulation of genes critical for osteoclast function (e.g., CTSK for cathepsin K, MMP9, ATP6V1A) [3].
  - **Flow Cytometry:** Could be utilized to analyze surface receptor expression or cell viability.

## Therapeutic Implications & Clinical Perspective

The preclinical data suggests **RAF265** could be repurposed for **skeletal disorders associated with excessive bone resorption** [3]. Its dual inhibition of the RAF/MEK/ERK pathway and VEGFR2 positions it to simultaneously target osteoclast formation and the bone-destructive microenvironment.

However, the clinical development of **RAF265** in melanoma, while demonstrating **proof-of-concept for target modulation**, was limited by its toxicity profile and the subsequent development of more selective BRAF inhibitors [1]. Research has also explored its potential in other cancers, such as medullary thyroid cancer, where it showed synergistic antitumour activity when combined with the PI3K inhibitor ZSTK474 [2].

## Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the molecular mechanism and a typical experimental workflow for studying **RAF265**.



[Click to download full resolution via product page](#)

*Diagram 1: **RAF265** dually inhibits the RAF/MEK/ERK signaling pathway and VEGFR2, impacting osteoclast formation and function.*



Click to download full resolution via product page

Diagram 2: A standard experimental workflow for evaluating **RAF265's** effect on osteoclast formation and function in vitro.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. A first-in-human phase I, multicenter, open-label, dose ... [pmc.ncbi.nlm.nih.gov]
2. Synergistic antitumour activity of RAF265 and ZSTK474 on ... [pmc.ncbi.nlm.nih.gov]
3. RAF265, a dual BRAF and VEGFR2 inhibitor, prevents ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [RAF265 osteoclast formation inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b730364#raf265-osteoclast-formation-inhibition>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)